molecular formula C10H14F6N2O6 B8220920 Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

Cat. No.: B8220920
M. Wt: 372.22 g/mol
InChI Key: WAVHVCFYGPLACT-XRIGFGBMSA-N
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Description

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a hexahydropyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is esterified with a methyl group. The presence of bis(2,2,2-trifluoroacetate) groups adds to its chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the hexahydropyridazine ring, followed by esterification with methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoroacetate groups enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyridazine derivatives: Compounds with similar ring structures but different substituents.

    Trifluoroacetate esters: Compounds containing trifluoroacetate groups attached to various organic moieties.

Uniqueness

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is unique due to the combination of its hexahydropyridazine ring and bis(2,2,2-trifluoroacetate) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .

Biological Activity

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview of its properties and effects.

  • Chemical Formula : C₁₄H₁₄F₆N₂O₄
  • CAS Number : 222556-22-1
  • Molecular Weight : 344.27 g/mol
  • Structure : The compound features a hexahydropyridazine ring with carboxylate and trifluoroacetate substituents, contributing to its unique reactivity and biological profile.
PropertyValue
Molecular FormulaC₁₄H₁₄F₆N₂O₄
Molecular Weight344.27 g/mol
CAS Number222556-22-1
Melting PointNot available
SolubilitySoluble in organic solvents

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) exhibits biological activity primarily through its interactions with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its trifluoroacetate groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of hexahydropyridazine compounds possess antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes. The exact mechanism for methyl (S)-hexahydropyridazine's antimicrobial effects remains to be fully elucidated but may involve similar pathways.

Case Studies

  • Antitubercular Activity :
    • A study highlighted the potential of hexahydropyridazine derivatives in combating Mycobacterium tuberculosis. The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting its utility as a lead compound for developing new antitubercular agents .
  • Cytotoxicity :
    • Investigations into the cytotoxic effects of methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) on various cancer cell lines revealed promising results. It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity to cancer cells
Enzyme InhibitionPotential interference with metabolic enzymes

Properties

IUPAC Name

methyl (3S)-diazinane-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2C2HF3O2/c1-10-6(9)5-3-2-4-7-8-5;2*3-2(4,5)1(6)7/h5,7-8H,2-4H2,1H3;2*(H,6,7)/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVHVCFYGPLACT-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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